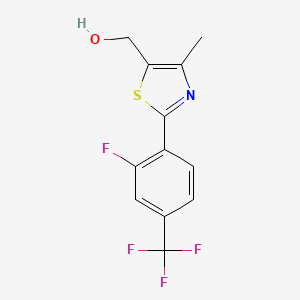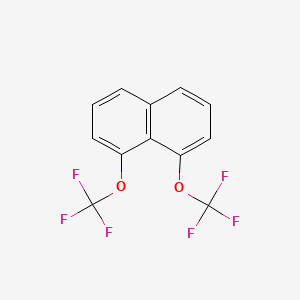![molecular formula C14H9BrO2 B15063273 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one CAS No. 87317-83-7](/img/structure/B15063273.png)
4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a bromomethyl group attached to the chromenone core, which enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methylated coumarin derivatives.
Scientific Research Applications
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fluorescent probes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s chromenone core can also interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-chromen-2-one: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group, which imparts different chemical properties and applications.
3-(Bromoacetyl)coumarin: Features a bromoacetyl group instead of a bromomethyl group, leading to distinct reactivity and uses.
Uniqueness
4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE is unique due to its bromomethyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .
Properties
CAS No. |
87317-83-7 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
4-(bromomethyl)benzo[h]chromen-2-one |
InChI |
InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 |
InChI Key |
UTCSIUINGCNEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
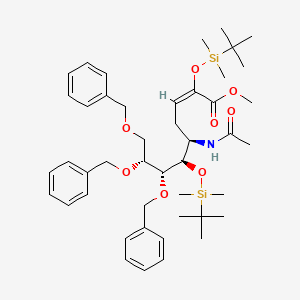
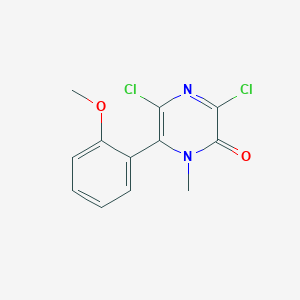
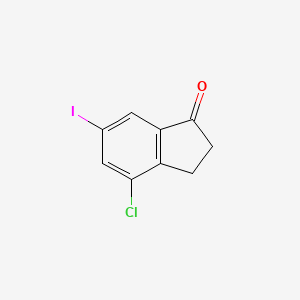
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
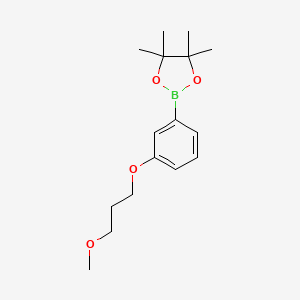
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
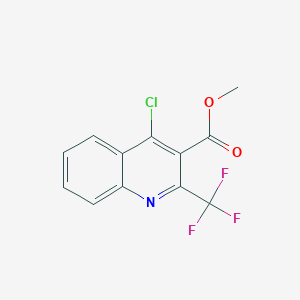
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
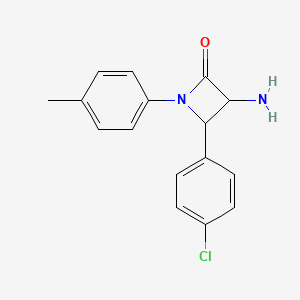
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
